Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
CAS Number: 64485-82-1
This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃S | |
| Molecular Weight | 215.23 g/mol | |
| CAS Number | 64485-82-1 | |
| Appearance | Light yellow to beige fine powder | |
| Melting Point | 195-197 °C (lit.) | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| pKa (Predicted) | 9.53 ± 0.70 | |
| Storage Temperature | 2-8°C, in an inert atmosphere, protected from light |
Spectroscopic Data
The structural integrity of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is confirmed by various spectroscopic techniques.
NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| ¹H NMR data for the tritylated derivative is available: ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H). | ¹³C NMR data for the tritylated derivative is available: ¹³C NMR (100 MHz, DMSO-d₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4. |
Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.
Infrared (IR) Spectroscopy
An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400–3250 | N–H stretch | Primary amine |
| 3500–3200 (broad) | O–H stretch | Hydroxyimino (oxime) |
| 3100–3000 | =C–H stretch | Thiazole ring |
| 2980-2850 | C-H stretch | Ethyl group |
| 1750–1735 | C=O stretch | Ester |
| 1680–1640 | C=N stretch | Oxime and Thiazole ring |
| 1650–1580 | N–H bend | Primary amine |
| 1320–1000 | C–O stretch | Ester |
Experimental Protocols
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block for the side chains of many cephalosporin antibiotics.
Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.
Protocol:
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Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroxyimino)acetoacetate.
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Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.
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Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
Role in Cephalosporin Synthesis: Acylation of 7-ACA
This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.
Protocol Overview:
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Activation: The hydroxyimino group of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.
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Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.
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Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.
Visualized Workflows
Synthesis Pathway
Caption: Synthetic pathway for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
Cephalosporin Synthesis Workflow
